2-Deutéropiridine

Vue d'ensemble

Description

Molecular Structure Analysis

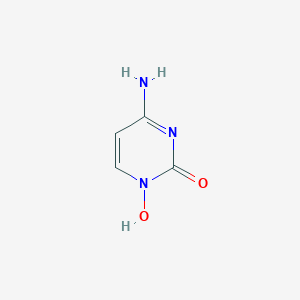

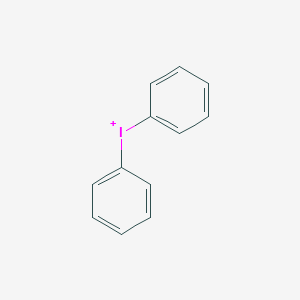

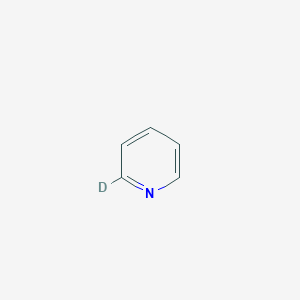

The molecular structure of 2-Deuteriopyridine has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving 2-Deuteriopyridine are not detailed in the search results, there are related studies on the reactions of 2-Aminopyridine derivatives . These reactions involve the use of enaminones as key precursors under solvent-free conditions .Applications De Recherche Scientifique

Catalyse homogène

La 2-Deutéropiridine et les composés apparentés appartiennent à la famille des ligands azotés polydentés. Ils ont émergé ces dernières années en raison de la polyvalence de leurs architectures. Ces composés ont trouvé des applications significatives dans le domaine de la catalyse homogène .

Matériaux photoluminescents

La structure unique de la this compound permet son utilisation dans la création de matériaux photoluminescents. La polyvalence de ces architectures a conduit à de nouveaux complexes et applications dans ce domaine .

Conception de médicaments

Les systèmes cycliques à base de pyridine, tels que la this compound, sont largement utilisés dans le domaine de la conception de médicaments. Leur profond effet sur l'activité pharmacologique a conduit à la découverte de nombreux agents thérapeutiques à large spectre .

Molécules biologiquement actives

La this compound et ses dérivés sont utilisés comme composants fondamentaux dans diverses applications, y compris les molécules biologiquement actives .

Ligands en catalyse par métaux de transition

La this compound et les composés apparentés servent de ligands en catalyse par métaux de transition, contribuant à l'avancement de ce domaine .

Photosensibilisateurs

Les propriétés uniques de la this compound la rendent adaptée à une utilisation comme photosensibilisateur dans diverses applications .

Viologènes

La this compound et ses dérivés sont utilisés dans la création de viologènes, une classe de composés ayant des applications significatives dans divers domaines .

Structures supramoléculaires

La polyvalence des architectures basées sur la this compound a conduit à leur utilisation dans la création de structures supramoléculaires .

Safety and Hazards

Orientations Futures

Deuterium incorporation in drug discovery has shown potential for improving the pharmacokinetic and/or toxicity profile of drugs . This could potentially translate into improvements in efficacy and safety compared with the non-deuterated counterparts . The focus has shifted to applying deuteration in novel drug discovery .

Mécanisme D'action

Target of Action

It’s worth noting that pyridine derivatives are known to interact with various biological targets, playing a significant role in numerous biochemical processes .

Mode of Action

For instance, dihydropyridines, a class of compounds that include pyridine derivatives, work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels .

Biochemical Pathways

For example, they play a role in purine and pyrimidine metabolism . Additionally, microbial degradation of pyridine has been observed, suggesting involvement in microbial metabolic pathways .

Pharmacokinetics

Studies on similar compounds, such as 2’,2’-difluoro-2’-deoxycytidine (dfdc), have shown that these compounds can be rapidly inactivated by cytidine deaminase (cd) metabolism, affecting their bioavailability .

Result of Action

For instance, piperine, a piperidine derivative, shows powerful antioxidant action due to its capability of hindering or suppressing free radicals .

Action Environment

It’s known that environmental conditions can significantly impact the behavior and effectiveness of similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), a commonly used herbicide .

Propriétés

IUPAC Name |

2-deuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 2-deuteriopyridine used in this study on molybdenum oxide-alumina catalysts?

A: 2-Deuteriopyridine was used as a probe molecule to study the nature of active sites on a molybdenum oxide-alumina catalyst. The researchers wanted to understand how pyridine interacts with the catalyst surface, specifically whether it interacts with acidic surface hydroxyl (OH) groups. By using 2-deuteriopyridine, where a deuterium atom replaces a hydrogen atom in the 2-position of the pyridine ring, they could track if the interaction with the surface resulted in deuterium exchange. The formation of 2-deuteriopyridine after adsorption confirmed that pyridine interacts with surface OD (hydroxyl groups where the hydrogen is replaced with deuterium) groups on the catalyst []. This interaction provides insights into the orientation of adsorbed pyridine and the nature of the active sites on the catalyst.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3,11,12,14-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B167326.png)